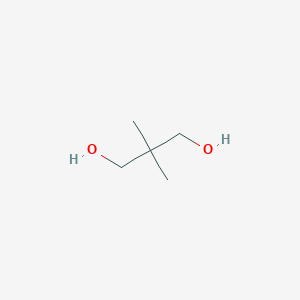

Neopentyl glycol

Cat. No. B033123

Key on ui cas rn:

126-30-7

M. Wt: 104.15 g/mol

InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07045579B2

Procedure details

A 4-neck flask was fitted with a variable speed stirrer, thermocouples in combination with a controller, a condenser, a nitrogen in- and outlet, an addition funnel, and a heating mantle. In the flask were placed 77.03 g isophorone diisocyanate and 70 g dry 2-butanone. A mixture of 36.8 g Tegomer D3403 (available from Tego Chemie Service), 80.22 g dry 2-butanone, 23.82 g of Rucoflex S-107-210 (a polyesterdiol resulting from the reaction of adipic acid and neopentyl glycol, available from Ruco Polymers), 59.9 g of acetal-functional intermediate E, described above, 0.22 g tin(II)octanoate, and 21.14 g of acetal functional intermediate D, described above, was added during 1 hour. The mixture was further heated to 85° C. and kept at this temperature for 19 hours. After this time, the isocyanate content of the mixture was below 0.1%. The mixture was cooled to 45° C. and transferred to a 2 I round-bottom flask with baffles and the above-mentioned equipment. The stirring speed was set to 350 RPM and 435 g water were added at a rate of 2.7 ml/min. When the addition of water was complete, the emulsion was transferred to a 2 I flask fifted with the above-mentioned equipment and a distillation head. The temperature was maintained at 45° C. A vacuum pump was connected to the flask and the pressure was gradually lowered until substantially all 2-butanone was distilled off.

Name

nitrogen in

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C[C@H]1C[O:29][C@@:5]2([O:9][C@H:8]3C[C@H]4[C@@H]5CC=C6C[C@@H](O)CC[C@]6(C)[C@H]5CC[C@]4(C)[C@H]3[C@@H]2C)[CH2:4][CH2:3]1.[O:31]=[C:32]=NC1CC(C)(C)CC(C)(CN=C=O)C1.C[C:48](=[O:51])[CH2:49][CH3:50]>>[C:5]([OH:29])(=[O:9])[CH2:4][CH2:3][CH2:50][CH2:49][C:48]([OH:51])=[O:31].[OH:51][CH2:48][C:49]([CH3:32])([CH2:8][OH:9])[CH3:50]

|

Inputs

Step One

|

Name

|

nitrogen in

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

|

Step Two

|

Name

|

|

|

Quantity

|

77.03 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

80.22 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC)=O

|

Step Four

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 4-neck flask was fitted with a variable speed stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 36.8 g Tegomer

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C)(CO)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 59.9 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |